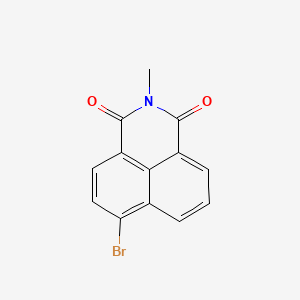

4-Brom-N-methyl-1,8-naphthalimid

Übersicht

Beschreibung

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

4-Brom-N-methyl-1,8-naphthalimid-Derivate werden intensiv für ihr Potenzial als emittierende Materialien in OLEDs untersucht. Diese Verbindungen können als lumineszierende Wirtsmaterialien, Dotierstoffe, Lochblockiermaterialien und Elektronentransportmaterialien dienen. Ihre Fähigkeit, eine breite Palette von Farben, einschließlich Weiß, zu emittieren, macht sie wertvoll für energieeffiziente Display- und Beleuchtungstechnologien .

Fluoreszenzsensorik

Die starke Fluoreszenz und Photostabilität der Verbindung machen sie zu einem exzellenten Kandidaten für fluoreszenzsensorische Anwendungen. Sie kann verwendet werden, um Ionen und andere Analyten mit hoher Empfindlichkeit und Spezifität zu detektieren, was in der Umweltüberwachung und Diagnostik entscheidend ist .

Zelluläre Bildgebung

Aufgrund ihrer hellen Fluoreszenz wird this compound in der zellulären Bildgebung verwendet, um biologische Prozesse in Echtzeit zu verfolgen und zu beobachten. Diese Anwendung ist für die medizinische Forschung von entscheidender Bedeutung, insbesondere für das Verständnis von Krankheitsmechanismen auf zellulärer Ebene .

DNA-Bindung und Antikrebsaktivität

Forscher haben die Verwendung dieser Verbindung bei der Bindung an DNA untersucht, was den Replikationsprozess in Krebszellen beeinträchtigen kann. Diese Eigenschaft wird für die Entwicklung neuer Antikrebstherapien untersucht .

Polymerfärbung

Die Verbindung wird aufgrund ihrer lebendigen Fluoreszenz auch zur Färbung von Polymeren verwendet. Diese Anwendung ist in der Herstellung von optisch ansprechenden und funktionellen Materialien von Bedeutung .

Laseraktive Medien

Im Bereich der Photonik sind this compound-Derivate potenzielle Kandidaten für laseraktive Medien. Ihre starke Fluoreszenz kann genutzt werden, um Laser mit spezifischen Eigenschaften für industrielle und medizinische Anwendungen zu erzeugen .

Elektrolumineszierende Materialien

Diese Derivate werden für ihren Einsatz in elektrolumineszierenden Materialien untersucht. Sie könnten bei der Entwicklung neuer Display-Typen eingesetzt werden, die energieeffizienter sind und eine bessere Leistung bieten .

Ionen-Sonden

Schließlich ist die Fähigkeit der Verbindung, als Ionen-Sonde zu fungieren, bemerkenswert. Sie kann verwendet werden, um Sensoren zu entwickeln, die das Vorhandensein spezifischer Ionen detektieren, was für die chemische Analyse und die Umweltüberprüfung unerlässlich ist .

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-N-methyl-1,8-naphthalimide is copper ions (Cu2+) . Copper ions are essential trace elements for living organisms and play a significant role in many key physiological and pathological processes .

Mode of Action

4-Bromo-N-methyl-1,8-naphthalimide, synthesized from 4-bromo-1,8-naphthalic anhydride, acts as a fluorescent probe . It exhibits a “turn-off” detection mechanism for Cu2+ in acetonitrile solution . The fluorescence intensity of the compound shows a good linear relationship with the Cu2+ concentration . During the reaction process, the compound and Cu2+ form a 1:1 complex .

Biochemical Pathways

It is known that the compound interacts with copper ions, which are involved in various biochemical processes, including redox reactions and signal transduction .

Result of Action

The interaction of 4-Bromo-N-methyl-1,8-naphthalimide with Cu2+ results in a significant fluorescence enhancement . This property makes the compound useful as a fluorescent probe for detecting Cu2+ in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N-methyl-1,8-naphthalimide. For instance, the presence of other metal ions can interfere with the compound’s ability to detect Cu2+ . The compound exhibits excellent anti-interference properties, allowing it to function effectively even in the presence of other metal ions .

Biochemische Analyse

Biochemical Properties

4-Bromo-N-methyl-1,8-naphthalimide shows high stability and various fluorescence properties under different conditions . It has been synthesized via an aromatic nucleophilic substitution reaction . Its photophysical properties have been investigated in solvents with different polarity and in aqueous media . This compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make it an excellent labeling reagent in the biological system .

Cellular Effects

The rich photophysical properties of 4-Bromo-N-methyl-1,8-naphthalimide make it a prime candidate as a probe to monitor its binding to biomolecules . This also makes it useful for monitoring its uptake and location within cells without the use of co-staining . In the anticancer research area, functionalized 4-Bromo-N-methyl-1,8-naphthalimide derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Molecular Mechanism

The molecular mechanism of 4-Bromo-N-methyl-1,8-naphthalimide involves the generation of radical anions via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of the naphthalimide-based radical anion has been verified by 1H NMR and cyclic voltammetry analyses .

Temporal Effects in Laboratory Settings

Its high stability and various fluorescence properties under different conditions suggest that it may have long-term effects on cellular function .

Eigenschaften

IUPAC Name |

6-bromo-2-methylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFUJMBLJZBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063311 | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-90-9 | |

| Record name | 4-Bromo-N-methyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4116-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.